molecular formula C14H16BrN B13485490 8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole

8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1h-carbazole

Cat. No.: B13485490
M. Wt: 278.19 g/mol
InChI Key: QLCWUNPAEPTYHO-UHFFFAOYSA-N
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Description

8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds that have a wide range of applications in organic chemistry, medicinal chemistry, and materials science. The presence of a bromine atom and dimethyl groups in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole typically involves the bromination of 1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield the parent carbazole compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Products include various substituted carbazoles depending on the nucleophile used.

    Oxidation: Oxidized carbazole derivatives.

    Reduction: The parent carbazole compound.

Scientific Research Applications

8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the dimethyl groups can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-2,3,4,9-tetrahydro-1H-carbazole: The parent compound without the bromine atom.

    8-Chloro-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole: A similar compound with a chlorine atom instead of bromine.

    1,2,3,4-Tetrahydrocarbazole: A simpler carbazole derivative without the dimethyl groups.

Uniqueness

8-Bromo-1,1-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both the bromine atom and the dimethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C14H16BrN

Molecular Weight

278.19 g/mol

IUPAC Name

8-bromo-1,1-dimethyl-2,3,4,9-tetrahydrocarbazole

InChI

InChI=1S/C14H16BrN/c1-14(2)8-4-6-10-9-5-3-7-11(15)12(9)16-13(10)14/h3,5,7,16H,4,6,8H2,1-2H3

InChI Key

QLCWUNPAEPTYHO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1NC3=C2C=CC=C3Br)C

Origin of Product

United States

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